
2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chloroacetamide group attached to a dimethoxytetrahydronaphthalene moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalene and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalene is dissolved in an appropriate solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified
属性
IUPAC Name |
2-chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-10-5-3-9-4-6-12(19-2)14(11(9)7-10)16-13(17)8-15/h3,5,7,12,14H,4,6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYGKECSCKRRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C(C1NC(=O)CCl)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2720266.png)
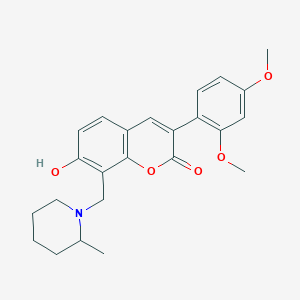
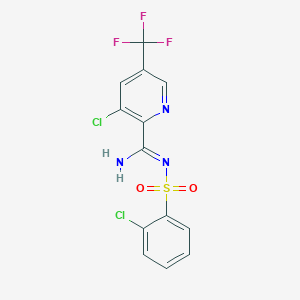
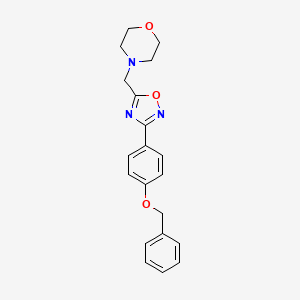

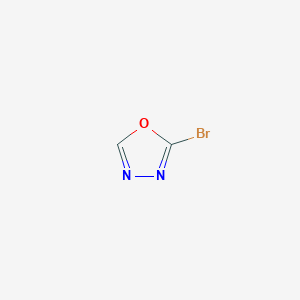
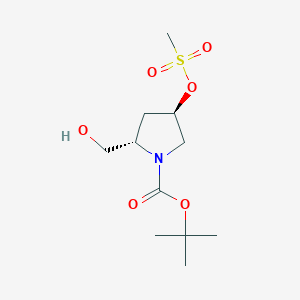
![N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide](/img/structure/B2720277.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)
![(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)

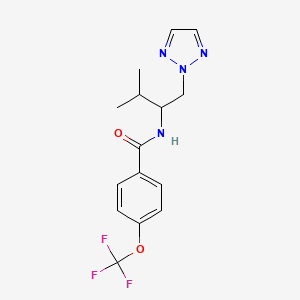
![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)
![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/new.no-structure.jpg)
